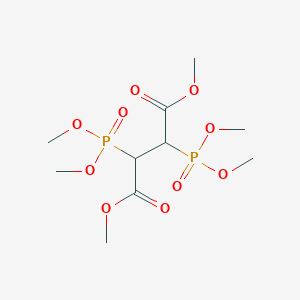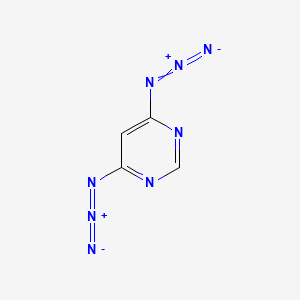
12H-Acenaphtho(4,5-a)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12H-Acenaphtho(4,5-a)carbazole: is a polycyclic aromatic hydrocarbon that consists of a carbazole moiety fused with an acenaphthene unit. This compound is known for its interesting photophysical and electronic properties, making it a subject of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Acenaphtho(4,5-a)carbazole typically involves the regioselective dilithiation of carbazole derivatives. One common method includes the use of n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve dilithiation at specific positions on the carbazole ring, followed by electrophilic trapping to introduce the desired functional groups .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar regioselective dilithiation techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 12H-Acenaphtho(4,5-a)carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are commonly employed.
Major Products: The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, and hydroxylated compounds .
Scientific Research Applications
Chemistry: 12H-Acenaphtho(4,5-a)carbazole is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent photophysical properties .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug development, particularly in targeting specific molecular pathways .
Industry: Industrially, this compound is utilized in the production of advanced materials, including polymers and sensors .
Mechanism of Action
The mechanism by which 12H-Acenaphtho(4,5-a)carbazole exerts its effects involves interactions with specific molecular targets. For instance, in photophysical applications, the compound’s ability to undergo photo-induced electron transfer processes is crucial. This involves the transfer of electrons from the electron-rich carbazole moiety to electron-deficient acceptors, facilitating various applications in sensing and detection .
Comparison with Similar Compounds
Carbazole: A simpler structure with similar photophysical properties.
Acenaphthene: Another polycyclic aromatic hydrocarbon with distinct electronic properties.
Indolocarbazoles: Compounds with extended conjugation and enhanced stability.
Uniqueness: 12H-Acenaphtho(4,5-a)carbazole stands out due to its unique fused-ring structure, which imparts distinct electronic and photophysical characteristics. This makes it particularly valuable in applications requiring high stability and efficient electron transfer .
Properties
CAS No. |
213-32-1 |
|---|---|
Molecular Formula |
C22H15N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
12-azahexacyclo[14.6.1.02,14.05,13.06,11.019,23]tricosa-1(22),2(14),3,5(13),6,8,10,15,19(23),20-decaene |
InChI |
InChI=1S/C22H15N/c1-2-7-20-16(5-1)18-11-10-15-17-6-3-4-13-8-9-14(21(13)17)12-19(15)22(18)23-20/h1-7,10-12,23H,8-9H2 |
InChI Key |
NXRKIYVMAWJLKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=CC4=C3NC5=CC=CC=C45)C6=CC=CC1=C26 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)

![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)


![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)

![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)

![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)

